molecular formula C9H9Cl2NO3 B556663 3,5-Dichloro-L-tyrosine CAS No. 15106-62-4

3,5-Dichloro-L-tyrosine

Cat. No. B556663
CAS RN: 15106-62-4
M. Wt: 250.08 g/mol
InChI Key: MPHURJQUHZHALJ-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Dichloro-L-tyrosine is a chloroamino acid that is L-tyrosine carrying chloro- substituents at positions C-3 and C-5 of the benzyl group. It is a dihalogenated L-tyrosine, a dichlorobenzene, a non-proteinogenic L-alpha-amino acid and a chloroamino acid .


Synthesis Analysis

The synthesis of 3,5-Dichloro-L-tyrosine involves the iodination of iodine monochloride. The optimal conditions for iodination of iodine monochloride were found to be: the volume ratio of acetic acid solvent to iodine monochloride was 8:1, the mole ratio of iodine monochloride to L-tyrosine was 3.6:1, and the reaction temperature was 60 ℃ . In another study, twenty-two halogenated L-tyrosine derivatives were synthesized to examine new substances for the treatment of Chagas disease .


Molecular Structure Analysis

The molecular formula of 3,5-Dichloro-L-tyrosine is C9H9Cl2NO3 . The structure of the compound includes a benzyl group with chloro- substituents at positions C-3 and C-5 .


Physical And Chemical Properties Analysis

The molecular weight of 3,5-Dichloro-L-tyrosine is 250.08 g/mol . The compound is a dihalogenated L-tyrosine, a dichlorobenzene, a non-proteinogenic L-alpha-amino acid and a chloroamino acid .

Scientific Research Applications

  • Stereochemical Studies : 3,5-Dichloro-L-tyrosine undergoes deaminative bromination to the corresponding α-bromo acid with retention of configuration. This process is influenced by strong neighboring aryl group participation as a phenoxide form (Koga, Juang, & Yamada, 1978).

  • Biomarkers of Respiratory Tract Exposure : 3,5-Dichloro-L-tyrosine, along with 3-chlorotyrosine, serves as a biomarker for myeloperoxidase-catalyzed chlorine stress in various physiological conditions and can indicate exposure to environmental gaseous chlorinating chemicals (Sochaski, Jarabek, Murphy, & Andersen, 2008).

  • Nitrating and Chlorinating Species Formation : In a reaction involving nitrite and hypochlorous acid, 3,5-Dichloro-L-tyrosine is formed alongside other products. This indicates the potential role of these reactions in inflammation-mediated protein modification and tissue injury (Eiserich et al., 1996).

  • Protein and Nucleic Acid Components : Studies on L-tyrosine and its derivatives like 3,5-Dichloro-L-tyrosine contribute to understanding the crystal and molecular structures of these components, which are crucial in biochemical research (Frey, Koetzle, Lehmann, & Hamilton, 1973).

  • Histone Protein Damage : Hypochlorous acid exposure leads to the formation of 3,5-Dichloro-L-tyrosine in histone proteins, providing insights into chemical damage mechanisms in chromatin (Kang & Neidigh, 2008).

  • Synthesis and Analysis of Derivatives : Research on synthesizing and analyzing derivatives of L-tyrosine, including 3,5-Dichloro-L-tyrosine, contributes to various applications in chemistry and biochemistry (Allevi, Olivero, & Anastasia, 2004).

  • Brominated Protein Immunogenicity : Studies on the immunogenicity of brominated proteins, including those involving dihalogenated tyrosines like 3,5-dichlorotyrosine, provide insights into allergic responses and potential diagnostic markers (Kato et al., 2005).

  • Biotechnological Production : L-tyrosine, and by extension its derivatives, have significant potential in biotechnological production for various industrial and pharmaceutical applications (Lütke-Eversloh, Santos, & Stephanopoulos, 2007).

properties

IUPAC Name

(2S)-2-amino-3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Cl2NO3/c10-5-1-4(2-6(11)8(5)13)3-7(12)9(14)15/h1-2,7,13H,3,12H2,(H,14,15)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPHURJQUHZHALJ-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)O)Cl)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C=C(C(=C1Cl)O)Cl)C[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Cl2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40331461
Record name 3,5-Dichloro-L-tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40331461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dichloro-L-tyrosine

CAS RN

15106-62-4
Record name 3,5-Dichloro-L-tyrosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015106624
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,5-Dichloro-L-tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40331461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-DICHLORO-L-TYROSINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N303G0Z9AR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,5-Dichloro-L-tyrosine
Reactant of Route 2
3,5-Dichloro-L-tyrosine
Reactant of Route 3
3,5-Dichloro-L-tyrosine
Reactant of Route 4
3,5-Dichloro-L-tyrosine
Reactant of Route 5
3,5-Dichloro-L-tyrosine
Reactant of Route 6
3,5-Dichloro-L-tyrosine

Citations

For This Compound
49
Citations
KR Brody, RP Spencer - The Journal of Organic Chemistry, 1968 - ACS Publications
Anhydrous sodium fluoride is almost completely in-effective in promoting the cleavage. Lithium fluoride and calciumfluoride are completely ineffective. Am-monium fluoride works as well…
Number of citations: 2 pubs.acs.org
BS Crow, J Quiñones-González… - Journal of analytical …, 2016 - academic.oup.com
Chlorine is a public health concern and potential threat due to its high reactivity, ease and scale of production, widespread industrial use, bulk transportation, massive stockpiles and …
Number of citations: 25 academic.oup.com
T Nishio, Y Toukairin, T Hoshi, T Arai, M Nogami - Legal Medicine, 2022 - Elsevier
Direct detection and accurate quantification of chlorine in autopsy samples are difficult because of the volatility and rapid metabolism of chlorine. Here, we developed and validated a …
Number of citations: 3 www.sciencedirect.com
M de Bruin-Hoegée, IM van Damme… - Chemical research in …, 2022 - ACS Publications
Chlorine is a widely available industrial chemical and involved in a substantial number of cases of poisoning. It has also been used as a chemical warfare agent in military conflicts. To …
Number of citations: 3 pubs.acs.org
K KOGA, T JUANG, S YAMADA - Chemical and Pharmaceutical …, 1978 - jstage.jst.go.jp
It has become apparent that deaminative bromination of 3, 5-dichloro-L-tyrosine (L-4) to the corresponding α-bromo acid ((-)-5) occurs with retention of configuration, and that amination …
Number of citations: 4 www.jstage.jst.go.jp
KC Huang - Journal of Pharmacology and Experimental …, 1962 - ASPET
The transport of L-tyrosine and 13 derivatives was studied with everted intestinal sacs of golden hamsters. It was found that L-tyrosine, its three monosubstituted derivatives and 3,5-…
Number of citations: 8 jpet.aspetjournals.org
S Nishiyama, Y Suzuki, S Yamamura - Tetrahedron letters, 1989 - Elsevier
A novel inhibitor of angiotensin I converting enzyme (K-13) has been synthesized from N-acetyl-3,5-dichloro-L-tyrosyl-O-benzyl-L-tyrosyl-3,5-diiodo-L-tyrosine methyl ester, whose …
Number of citations: 73 www.sciencedirect.com
古賀憲司, 荘祚敏, 山田俊一 - Chemical and Pharmaceutical Bulletin, 1978 - jlc.jst.go.jp
It has become apparent that deaminative bromination of 3, 5-dichloro-L-tyrosine (L-4) to the corresponding α-bromo acid ((-)-5) occurs with retention of configuration, and that amination …
Number of citations: 2 jlc.jst.go.jp
P Bovonsombat, P Khanthapura, MM Krause… - Tetrahedron …, 2008 - Elsevier
The combination of catalytic amounts of p-toluenesulfonic acid and 1equiv of N-halosuccinimide afforded highly selective ring-halogenation of N-acetyl-l-tyrosine, furnishing either N-…
Number of citations: 25 www.sciencedirect.com
P Allevi, P Olivero, M Anastasia - Journal of Labelled …, 2004 - Wiley Online Library
Pure 3‐L‐chlorotyrosine‐[ring‐ 13 C 6 ] is prepared by chlorination of the 5‐oxazolidinone of L‐tyrosine‐[ring‐ 13 C 6 ] with SO 2 Cl 2 in CH 3 COOH‐Et 2 O and successive one‐pot …

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.